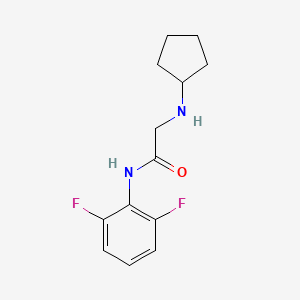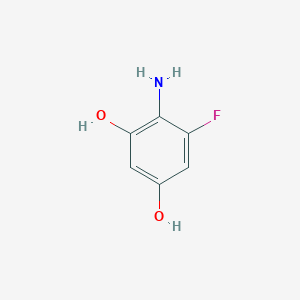![molecular formula C44H43P B14906687 Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex phosphine ligand known for its unique structure and significant role in catalysis. This compound is characterized by its bulky and rigid framework, which provides steric hindrance and electronic properties beneficial for various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The process often requires the use of strong bases and inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and transition metal catalysts for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds.
Applications De Recherche Scientifique
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in catalysis can be leveraged in the synthesis of complex drug molecules, potentially improving the production of therapeutic agents.
Industry: The compound’s catalytic properties are valuable in industrial processes, including the production of fine chemicals and polymers.
Mécanisme D'action
The mechanism by which Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its interaction with transition metals. The bulky and rigid structure of the ligand provides steric hindrance, which can influence the coordination environment of the metal center. This, in turn, affects the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating various catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in palladium-catalyzed cross-coupling reactions.
2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene: Another phosphine ligand with applications in catalysis.
Uniqueness
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its specific structural features, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C44H43P |
|---|---|
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-dinaphthalen-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C44H43P/c1-3-18-38(19-4-1)45(39-20-5-2-6-21-39)43-25-12-11-22-42(43)44-40(36-28-26-32-14-7-9-16-34(32)30-36)23-13-24-41(44)37-29-27-33-15-8-10-17-35(33)31-37/h7-17,22-31,38-39H,1-6,18-21H2 |
Clé InChI |
ZAUKRCJINZXKFX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



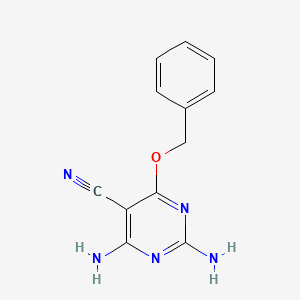
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
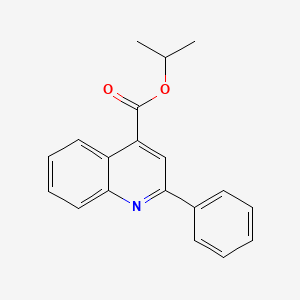
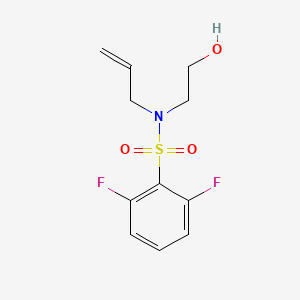

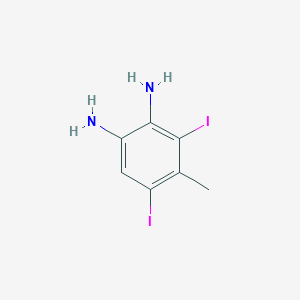
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

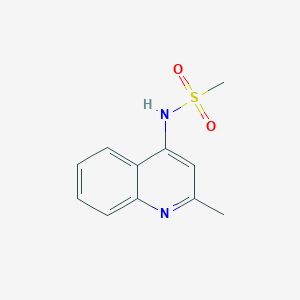
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
